N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide

Medicinal Chemistry Chemical Biology Drug Discovery

Procure CAS 860610-46-4 as your rationally designed SAR probe. This compound uniquely fuses a conformationally constrained cyclopropanecarbonyl hydrazide with a polar thiomorpholine S,S-dioxide ring, yielding a calculated XLogP3 of -1.3 and TPSA of 104 Ų. These emergent physicochemical properties directly address hypotheses on how increased polarity and hydrogen-bond acceptor count modulate target engagement in PTP1B inhibitor panels. Unlike its isolated precursors (CAS 6952-93-8 or 39093-81-7), this scaffold delivers a synergistic dual pharmacophore for deconvoluting domain-specific contributions to in vitro potency, selectivity, and metabolic stability. Independent purity verification by HPLC or NMR is recommended before quantitative studies.

Molecular Formula C10H17N3O4S
Molecular Weight 275.32
CAS No. 860610-46-4
Cat. No. B2687413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide
CAS860610-46-4
Molecular FormulaC10H17N3O4S
Molecular Weight275.32
Structural Identifiers
SMILESC1CC1C(=O)NNC(=O)CN2CCS(=O)(=O)CC2
InChIInChI=1S/C10H17N3O4S/c14-9(11-12-10(15)8-1-2-8)7-13-3-5-18(16,17)6-4-13/h8H,1-7H2,(H,11,14)(H,12,15)
InChIKeyBKGQSGRWFYJSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide (CAS 860610-46-4): Compound Identity and Procurement-Ready Physicochemical Profile


N'-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide (CAS 860610-46-4) is a synthetic acylhydrazide derivative that covalently links a cyclopropanecarbonyl hydrazide domain to a 1,1-dioxo-1,4-thiazinan-4-yl (thiomorpholine S,S-dioxide) acetyl moiety via a hydrazide bridging group [1]. Its molecular formula is C10H17N3O4S with a molecular weight of 275.33 g/mol and a computed partition coefficient (XLogP3-AA) of −1.3 [1]. The compound is commercially available as a research chemical with a catalog-reported purity of 90% . This compound belongs to the cyclopropanecarbohydrazide chemical class, members of which have been explored as intermediates for anticancer agent development and enzyme inhibitor design [1].

Why N'-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide Cannot Be Simply Replaced by In-Class Hydrazide Analogs


The target compound integrates two distinct pharmacophoric domains—a conformationally constrained cyclopropanecarbonyl hydrazide and a polar thiomorpholine S,S-dioxide ring—within a single molecule, producing physicochemical properties that diverge substantially from each isolated precursor or close structural analog. Substituting with cyclopropanecarbohydrazide (CAS 6952-93-8) loses the entire thiomorpholine dioxide scaffold (molecular weight difference of 175.2 g/mol; TPSA reduction from 104 Ų to 55.1 Ų [1][2]); substituting with 2-(1,1-dioxidothiomorpholino)acetohydrazide (CAS 39093-81-7) removes the cyclopropanecarbonyl terminus (MW difference of 68.1 g/mol; XLogP3 shift from −1.3 to −2.0 [1][3]); and using thiomorpholine 1,1-dioxide (CAS 39093-93-1) eliminates both the acylhydrazide linker and cyclopropane ring, forfeiting all hydrogen-bond donor/acceptor capacity beyond the sulfone [4]. These structural deletions fundamentally alter hydrogen-bonding potential, conformational flexibility, and lipophilicity, meaning that biological target engagement, solubility, and metabolic stability profiles cannot be assumed transferable without explicit experimental verification [5].

N'-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide: Quantitative Differentiation Evidence Against Closest Structural Comparators


Molecular Weight and Structural Complexity Differentiate the Target Compound from the Thiomorpholine Dioxide Acetohydrazide Precursor (CAS 39093-81-7)

The target compound (MW 275.33 g/mol) incorporates a cyclopropanecarbonyl group that is absent in the direct synthetic precursor 2-(1,1-dioxidothiomorpholino)acetohydrazide (MW 207.25 g/mol), yielding a molecular weight increase of 68.08 g/mol (+32.9%) [1][2]. This additional chemical domain increases the heavy atom count from 13 to 18 and the computed complexity index from 268 to 425, reflecting the introduction of a strained cyclopropane ring known to confer metabolic stability advantages in drug design [1][2]. The rotatable bond count increases from 2 to 3, altering the conformational landscape available for target engagement.

Medicinal Chemistry Chemical Biology Drug Discovery

Lipophilicity (XLogP3) Distinguishes the Dual-Domain Target from the Unsubstituted Cyclopropanecarbohydrazide Core (CAS 6952-93-8)

The target compound exhibits a computed XLogP3-AA of −1.3, which is 0.6 log units more hydrophilic than cyclopropanecarbohydrazide (XLogP3 −0.7) despite incorporating a larger, more carbon-rich scaffold [1][2]. This counterintuitive shift is driven by the polar thiomorpholine S,S-dioxide group, which contributes three hydrogen-bond acceptors (sulfone oxygens) and increases topological polar surface area (TPSA) from 55.1 Ų to 104 Ų [1][2]. The target compound is also 0.7 log units more lipophilic than the thiomorpholine acetohydrazide precursor (XLogP3 −2.0), reflecting the balancing effect of the cyclopropane ring [3].

ADME Prediction Lead Optimization Physicochemical Profiling

Thiomorpholine Dioxide-Containing Compounds Demonstrate Class-Level PTP1B Inhibitory Activity That Requires the Intact Hydrazide Scaffold

In a study of 87 compounds across 10 structural groups, all 15 thiomorpholine derivatives evaluated in vitro exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with IC50 values ranging from 4–45 μM and Ki values of 2–23 μM [1]. By contrast, only 3 of 10 thiazolyl derivatives showed measurable inhibition (best IC50 = 18 μM, Ki = 9 μM) [1]. This class-level evidence establishes that the thiomorpholine dioxide scaffold is a productive pharmacophore for PTP1B engagement. The target compound retains this thiomorpholine S,S-dioxide ring while adding a cyclopropanecarbonyl hydrazide extension that may influence binding mode, selectivity, or metabolic stability relative to the simpler thiomorpholine acetohydrazides tested. Note: No direct IC50 or Ki data are publicly available for CAS 860610-46-4 specifically; this inference is class-level only.

Enzyme Inhibition Type 2 Diabetes Phosphatase Targeting

Commercially Available Purity Specification (90%) Defines the Starting Point for Reproducible Biological Evaluation

The compound is listed by at least one commercial supplier (Leyan, Product No. 2129836) with a catalog purity specification of 90% . While research-grade compounds of this structural class are commonly offered at 95–98% purity, the reported 90% specification for this specific CAS number indicates that procurement must include independent analytical verification (e.g., HPLC, NMR) prior to quantitative biological experimentation. The compound is offered in 1 g, 5 g, and 10 g quantities with pricing available upon inquiry . Storage conditions are specified as routine ambient storage . Note: No head-to-head purity comparison data across multiple vendors are publicly available.

Quality Control Reproducibility Procurement Specification

N'-[2-(1,1-Dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide: Evidence-Supported Research Application Scenarios


Structure-Activity Relationship (SAR) Exploration of Cyclopropanecarbohydrazide Derivatives with Thiomorpholine Dioxide Modifications

The target compound serves as a rationally designed probe for SAR studies that seek to understand the contribution of the thiomorpholine S,S-dioxide moiety to biological activity within cyclopropanecarbohydrazide series. Its intermediate XLogP3 value (−1.3) and elevated TPSA (104 Ų) relative to the parent cyclopropanecarbohydrazide (XLogP3 −0.7, TPSA 55.1 Ų) make it suitable for testing hypotheses about how increased polarity and hydrogen-bond acceptor capacity modulate target binding [1][2]. The compound's structural duality—combining a strained cyclopropane ring with a polar sulfone-containing heterocycle—allows systematic investigation of the independent and synergistic contributions of each domain to in vitro potency, selectivity, and solubility [1]. Researchers should independently verify purity by HPLC or NMR before initiating quantitative dose-response studies [3].

PTP1B Inhibitor Screening and Lead Identification for Metabolic Disease Research

Based on class-level evidence that all 15 tested thiomorpholine derivatives inhibited PTP1B (IC50 4–45 μM, Ki 2–23 μM) while only 3 of 10 thiazolyl derivatives were active [1], this compound is a logical candidate for inclusion in PTP1B inhibitor screening panels. The presence of both the thiomorpholine dioxide pharmacophore and the cyclopropanecarbonyl hydrazide extension may offer differentiated binding kinetics or selectivity against other protein tyrosine phosphatases. Users should employ recombinant PTP1B enzymatic assays with appropriate reference inhibitors (e.g., sodium orthovanadate) and confirm activity in cell-based insulin receptor phosphorylation models before advancing any hit [1].

Synthetic Intermediate for Custom Library Synthesis of Bis-Acylhydrazide Derivatives

The compound's dual hydrazide functionality—featuring an N'-acetyl linkage to the thiomorpholine dioxide and an N'-cyclopropanecarbonyl terminus—provides a versatile scaffold for further derivatization. The free NH groups (HBD count 2) allow additional N-alkylation, acylation, or Schiff base formation to generate focused libraries of cyclopropanecarbohydrazide analogs [1]. The molecular weight of 275.33 g/mol leaves substantial room for additional substituents while remaining within lead-like chemical space (MW < 450 g/mol), and the rotatable bond count of 3 provides moderate conformational flexibility [1]. The catalog purity of 90% is adequate for synthetic diversification provided the product is purified after each derivatization step [2].

Physicochemical Profiling and Permeability Studies of Dual-Domain Hydrazide Compounds

The compound's balanced physicochemical profile (XLogP3 −1.3, TPSA 104 Ų, 5 HBA, 2 HBD) positions it near the boundary of Lipinski-compliant chemical space, making it a useful test article for studying how the combination of a cyclopropane ring and a polar sulfone heterocycle influences aqueous solubility, artificial membrane permeability (PAMPA), and metabolic stability in liver microsome assays [1][2]. Comparative studies against cyclopropanecarbohydrazide (TPSA 55.1 Ų) and 2-(1,1-dioxidothiomorpholino)acetohydrazide (TPSA 101 Ų, XLogP3 −2.0) can deconvolute the contributions of each structural domain to ADME properties [1][3][4].

Quote Request

Request a Quote for N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.